1-(6-Fluoropyridin-3-yl)-1,4-diazepane is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a diazepane ring, which is a seven-membered saturated heterocyclic structure containing two nitrogen atoms. The incorporation of a 6-fluoropyridine moiety enhances its pharmacological properties, making it an interesting candidate for drug development.
The compound has been synthesized in various studies focusing on the development of new pharmaceuticals, particularly those targeting dopamine and serotonin receptors. Research indicates that derivatives of this compound may exhibit agonistic activity towards these receptors, which are crucial in the treatment of various neurological disorders.
1-(6-Fluoropyridin-3-yl)-1,4-diazepane can be classified as:
The synthesis of 1-(6-Fluoropyridin-3-yl)-1,4-diazepane typically involves several steps:
The molecular structure of 1-(6-Fluoropyridin-3-yl)-1,4-diazepane can be described as follows:
The compound's structure can be elucidated using techniques such as:
1-(6-Fluoropyridin-3-yl)-1,4-diazepane can participate in various chemical reactions:
The reaction conditions often involve:
The mechanism of action for compounds like 1-(6-Fluoropyridin-3-yl)-1,4-diazepane primarily involves interaction with neurotransmitter receptors:
Studies have shown that similar compounds exhibit significant receptor binding affinity and agonistic effects on neurotransmitter systems .
Characterization through NMR and IR spectroscopy indicates distinct peaks corresponding to functional groups present in the compound .
1-(6-Fluoropyridin-3-yl)-1,4-diazepane has potential applications in various scientific fields:
1-(6-Fluoropyridin-3-yl)-1,4-diazepane represents an emerging scaffold in contemporary drug discovery, integrating two privileged structural motifs: a fluorinated pyridine ring and a seven-membered diazepane heterocycle. This hybrid architecture synergizes the metabolic stability and binding affinity conferred by fluorine with the conformational flexibility and target promiscuity inherent to diazepanes. The compound exemplifies rational design strategies aimed at optimizing pharmacokinetic properties and receptor engagement for central nervous system (CNS) and infectious disease targets. Its chemical structure positions the fluoropyridinyl moiety as a bioisosteric replacement for phenyl or simple pyridyl groups, while the 1,4-diazepane core provides a three-dimensional vector for functional group display that can adopt multiple low-energy conformations to accommodate diverse binding pockets [4] [6].
Fluorination remains a cornerstone strategy in medicinal chemistry, with approximately 30% of FDA-approved small-molecule drugs containing fluorine atoms. The strategic incorporation of fluorine into heterocyclic frameworks such as pyridine enhances several pharmacological parameters: .
Table 1: Biological Impact of Fluorinated Heterocycles in Recent Drug Candidates
Compound | Target/Activity | Fluorine Position | Key Improvement vs Non-Fluorinated | Therapeutic Area |
---|---|---|---|---|
7m (Pyrimidine carboxamide) | Mycobacterium tuberculosis | Pyrimidine-CF3 | MIC90 = 0.15 µM (8-fold improvement) | Anti-tubercular |
7aa (Pyrimidine carboxamide) | Mycobacterium tuberculosis | Pyrimidine-CF3 | MIC90 = 0.22 µM; Aqueous solubility 25 µM | Anti-tubercular |
MFCD19912312* | Multiple targets (screening) | Pyridin-3-yl-6-F | Enhanced BBB penetration predicted (cLogP 3.2) | CNS/Infections |
Orexin antagonist | OX1R/OX2R | Not specified | 92% sleep promotion at 30 mg/kg (rat) | Insomnia |
*MFCD19912312 contains the 1-(6-fluoropyridin-3-yl)-1,4-diazepane scaffold [6]
Fluorinated heterocycles demonstrate remarkable versatility across therapeutic areas. In anti-infective development, trifluoromethyl-substituted pyrimidine carboxamides (e.g., compounds 7m and 7aa) achieved MIC90 values below 0.25 µM against Mycobacterium tuberculosis H37Rv, attributed to fluorine-enhanced membrane penetration and target affinity [1]. Similarly, screening libraries prioritize fluorinated scaffolds like MFCD19912312 – which incorporates 1-(6-fluoropyridin-3-yl)-1,4-diazepane – for infectious disease and CNS targets due to optimized physicochemical properties [6].
Privileged structures refer to molecular frameworks capable of providing high-affinity ligands for multiple receptor types. The 1,4-diazepane scaffold exemplifies this concept through:
Table 2: Therapeutic Applications of 1,4-Diazepane-Containing Agents
Compound Class | Biological Target | Key Activity | Structural Advantage of 1,4-Diazepane | Reference |
---|---|---|---|---|
N,N-Disubstituted-1,4-diazepane | Orexin receptors (OX1R/OX2R) | Sleep promotion (decreased wakefulness in rats) | Optimal spacer length for dual antagonism; CNS penetration | [2] |
MFCD19912312 | Undisclosed (screening) | Included in GPCR/ion channel screening libraries | Balanced logP (3.2) and topological PSA (48 Ų) | [6] |
Pentostatin analogues | Adenosine deaminase | Anticancer activity | Mimics transition state geometry | [4] |
Avibactam derivatives | β-Lactamase | Antibiotic adjuvant | Strain-release mechanism for covalent inhibition | [4] |
The scaffold’s versatility is evidenced by clinical applications spanning CNS disorders, oncology, and anti-infectives. For instance, diazepane-based orexin receptor antagonists significantly decreased wakefulness (≥80% at 30 mg/kg) in telemetry-implanted rats by blocking neuropeptide signaling, validating CNS bioavailability [2]. Similarly, 1,4-diazepane-containing compounds are prioritized in screening libraries targeting GPCRs and ion channels due to their "drug-like" properties and historical success rates [6]. Natural product-inspired diazepanes like pentostatin (adenosine deaminase inhibitor) and synthetic derivatives like avibactam (β-lactamase inhibitor) further demonstrate the scaffold’s adaptability across target classes [4].
Structural analysis of 1-(6-fluoropyridin-3-yl)-1,4-diazepane reveals how it integrates these advantages: the fluoropyridine acts as a sterically constrained aromatic cap, while the diazepane provides a semi-rigid linker that projects N4 substituents into complementary binding regions. This architecture is exploited in advanced candidates like the screening compound MFCD19912312, where the diazepane connects fluoropyridine with a trifluoromethylbenzamide group – a design strategy mirroring successful dual-targeting agents in CNS pharmacology [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9